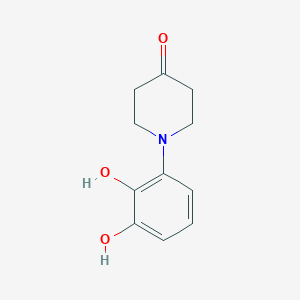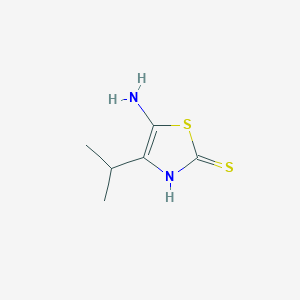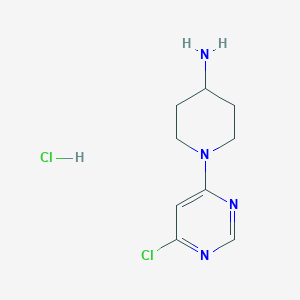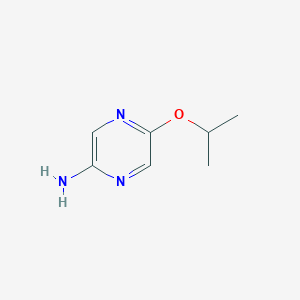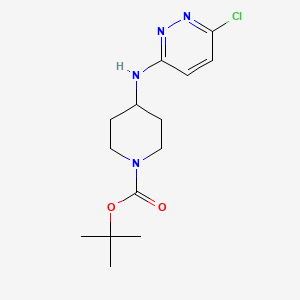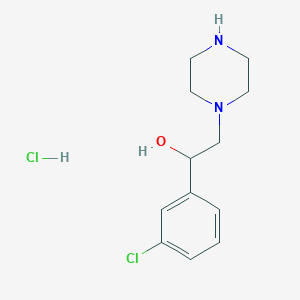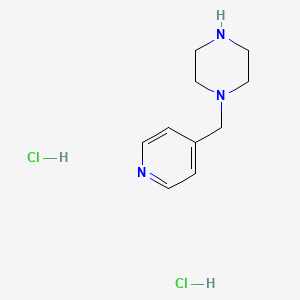
(2,4-Difluoro-5-methylphenyl)methanol
Vue d'ensemble
Description
“(2,4-Difluoro-5-methylphenyl)methanol” is a chemical compound with the molecular formula C8H8F2O . It has an average mass of 158.15 Da and a monoisotopic mass of 158.14 g/mol .
Molecular Structure Analysis
The molecular structure of “(2,4-Difluoro-5-methylphenyl)methanol” consists of a benzene ring with two fluorine atoms, one methyl group, and one hydroxyl group attached .Physical And Chemical Properties Analysis
“(2,4-Difluoro-5-methylphenyl)methanol” is a solid at room temperature . More detailed physical and chemical properties are not available in the searched resources.Applications De Recherche Scientifique
Pharmaceutical Testing
(2,4-Difluoro-5-methylphenyl)methanol: is utilized in pharmaceutical research for the development and testing of new drugs. Its role as a high-quality reference standard ensures accurate results in pharmacokinetics and toxicology studies . The compound’s stability and purity make it an excellent candidate for creating calibration curves and control samples in analytical methods like HPLC and LC-MS.
Agriculture
In the agricultural sector, this compound is explored for its potential use in developing pesticides and herbicides. Its chemical structure allows for the synthesis of derivatives that may interact with specific biological targets in pests and weeds, providing a pathway for the creation of more effective and environmentally friendly agricultural chemicals .
Material Science
The applications in material science include the synthesis of novel polymers and coatings. The fluorinated aromatic structure of (2,4-Difluoro-5-methylphenyl)methanol can impart unique properties such as resistance to degradation, hydrophobicity, and enhanced stability against UV radiation, which are valuable in creating advanced materials .
Environmental Science
Researchers are investigating the use of (2,4-Difluoro-5-methylphenyl)methanol in environmental monitoring and remediation efforts. Its derivatives could be used as tracers or probes in environmental samples, aiding in the detection and analysis of pollutants and their transformation products .
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and halogenation, to produce a wide array of functionalized molecules. These molecules can be further utilized in the synthesis of complex organic compounds, including natural products and pharmaceuticals .
Biochemistry
In biochemistry, (2,4-Difluoro-5-methylphenyl)methanol is used to study enzyme-catalyzed reactions and metabolic pathways. Its incorporation into substrates can help elucidate mechanisms of enzyme action and the role of fluorinated compounds in biological systems .
Analytical Chemistry
Analytical chemists employ (2,4-Difluoro-5-methylphenyl)methanol as a standard in developing new analytical methods. Its well-defined physical and chemical properties make it suitable for method validation, ensuring the reliability and reproducibility of analytical techniques .
Pharmacology
In pharmacology, the compound is used to understand drug-receptor interactions. Its structural features allow for the exploration of binding affinities and the design of receptor-specific ligands, contributing to the development of targeted therapies .
Safety and Hazards
The safety data sheet (SDS) for “(2,4-Difluoro-5-methylphenyl)methanol” indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .
Propriétés
IUPAC Name |
(2,4-difluoro-5-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O/c1-5-2-6(4-11)8(10)3-7(5)9/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVLGPFATXCWGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60666681 | |
| Record name | (2,4-Difluoro-5-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
315204-46-7 | |
| Record name | (2,4-Difluoro-5-methylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60666681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



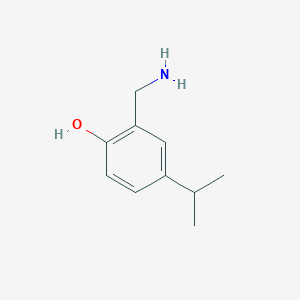
![2-[2-(Propan-2-yl)cyclopropyl]aniline](/img/structure/B1501102.png)

